synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone
synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to the Synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone
Introduction
4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and process visualizations tailored for researchers and professionals in chemical and drug development.
Core Synthetic Strategies
The is primarily achieved through two well-established organometallic and electrophilic aromatic substitution methodologies.
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Friedel-Crafts Acylation of Cumene: This classic method involves the electrophilic acylation of isopropylbenzene (cumene) using a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion.
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Nucleophilic Addition of an Organometallic Reagent: This strategy involves the reaction of a nucleophilic 4-isopropylphenyl organometallic species with an electrophilic source of the trifluoroacetyl group. The two main variations are:
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Grignard Reaction: 4-isopropylphenylmagnesium halide, prepared from the corresponding 4-isopropylhalobenzene, is reacted with an ester of trifluoroacetic acid, typically ethyl trifluoroacetate.[2][3][4]
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Organolithium Reaction: 4-isopropylphenyllithium, generated via lithium-halogen exchange from 4-isopropylhalobenzene, is reacted with a trifluoroacetylating agent.[5][6] This method is suitable for reactions at very low temperatures.
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Experimental Protocols
Method 1: Friedel-Crafts Acylation
This protocol details the via the aluminum chloride-catalyzed Friedel-Crafts acylation of cumene with trifluoroacetic anhydride.
Reaction Scheme: Cumene + Trifluoroacetic Anhydride --(AlCl₃)--> 4'-iso-Propyl-2,2,2-trifluoroacetophenone
Materials:
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Cumene (Isopropylbenzene)
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Trifluoroacetic Anhydride (TFAA)
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric Acid (HCl), 1 M aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.
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Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the resulting suspension to 0 °C using an ice-water bath.
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Addition of Acylating Agent: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.
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Addition of Cumene: After the addition of TFAA is complete, add cumene (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. This should be done carefully as the quenching process is highly exothermic.
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to yield pure 4'-iso-Propyl-2,2,2-trifluoroacetophenone.
Method 2: Grignard Reaction
This protocol describes the synthesis using a Grignard reagent prepared from 4-bromoisopropylbenzene, which then reacts with ethyl trifluoroacetate.
Reaction Scheme:
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4-Bromoisopropylbenzene + Mg --> 4-isopropylphenylmagnesium bromide
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4-isopropylphenylmagnesium bromide + Ethyl trifluoroacetate --> 4'-iso-Propyl-2,2,2-trifluoroacetophenone
Materials:
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4-Bromoisopropylbenzene
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Magnesium turnings
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Iodine (a small crystal for activation)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl trifluoroacetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Grignard Reagent Preparation:
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Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
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Add a small portion of a solution of 4-bromoisopropylbenzene (1.0 equivalent) in anhydrous THF to the magnesium.
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Once the reaction initiates (indicated by bubbling), add the remaining 4-bromoisopropylbenzene solution dropwise to maintain a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
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Reaction Setup for Acylation: In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.05 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.[6]
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Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the cooled solution of ethyl trifluoroacetate via a cannula, keeping the internal temperature below -65 °C.
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Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm gradually to room temperature and stir for an additional 1-2 hours.[6]
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Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.[7]
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Work-up: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography or vacuum distillation.
Data Presentation
The following tables summarize the key quantitative parameters for the described synthetic methods. Yields are representative and can vary based on reaction scale and optimization.
Table 1: Reagents and Stoichiometry
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |
| Aromatic Substrate | Cumene | 4-Bromoisopropylbenzene |
| Substrate (equiv.) | 1.0 | 1.0 |
| Acylating Agent | Trifluoroacetic Anhydride | Ethyl trifluoroacetate |
| Acylating Agent (equiv.) | 1.1 | 1.05 |
| Catalyst/Reagent | Anhydrous AlCl₃ | Magnesium Turnings |
| Catalyst/Reagent (equiv.) | 1.2 | 1.2 |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
Table 2: Reaction Conditions and Yields
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |
| Initial Temperature | 0 °C | -78 °C |
| Reaction Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. |
| Reaction Time | 3 - 5 hours | 2 - 3 hours |
| Work-up | Acidic (HCl) | Neutral (NH₄Cl) |
| Purification Method | Vacuum Distillation | Column Chromatography / Vacuum Distillation |
| Typical Yield | 75 - 85% | 70 - 80% |
Visualizations
Reaction Pathways and Workflows
The following diagrams illustrate the chemical transformations and the general laboratory workflow for the .
Caption: Friedel-Crafts acylation reaction pathway.
Caption: Grignard reaction pathway for synthesis.
Caption: General experimental workflow for synthesis.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reagents [sigmaaldrich.com]
- 4. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
